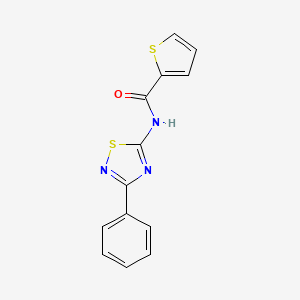![molecular formula C17H13ClO3 B5829823 7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Descripción general
Descripción
7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that has been the focus of scientific research in recent times. This compound is also known as CBO-Me and belongs to the class of coumarin derivatives.
Aplicaciones Científicas De Investigación
Discovery as a Monoamine Oxidase B Inhibitor
The compound 7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one was studied for its potential as a selective monoamine oxidase (MAO) B inhibitor. This research identified several compounds in this class with nanomolar range MAO-B inhibitory activity and excellent selectivity, suggesting potential for treating neurodegenerative diseases due to rapid blood-brain barrier penetration and low in vitro toxicity (Pisani et al., 2009).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives of 7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one. For instance, compounds synthesized from this class demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Behrami & Vaso, 2017), (El-Shaaer, 2012), (Parameshwarappa et al., 2009).
Anti-Inflammatory and Analgesic Properties
A study highlighted the potential of certain 7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. These compounds demonstrated comparable or more potent activity than reference drugs, indicating their potential therapeutic applications (Ronad et al., 2008).
Application in Fluorescence Analysis
This compound has been used as a reagent in fluorescence analysis. The study demonstrated that derivatives of 7-chloro-4-methyl-2H-chromen-2-one form highly fluorescent compounds, suggesting applications in analytical chemistry (Noe et al., 2003).
Anti-Diabetic Potential
Research on the anti-diabetic potential of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime, a related compound, indicated that it could be a supplementary agent in diabetes management. The compound showed good binding affinity with enzymes involved in diabetes mellitus, suggesting its use in pre-management of the condition (Ghazvini et al., 2018).
Propiedades
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADVZYVDHJUUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)

![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)


![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)